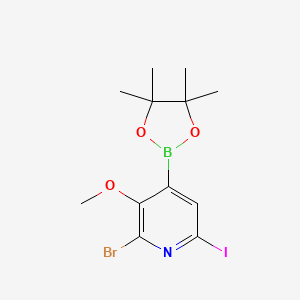

2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Formula: C₁₂H₁₆BBrINO₃ CAS No.: 2096996-92-6 Molecular Weight: 439.88 g/mol Structure: This pyridine derivative features bromo (position 2), iodo (position 6), methoxy (position 3), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (position 4) . Applications:

- Key intermediate in Suzuki-Miyaura cross-coupling reactions due to its dual halogen (Br, I) and boronate ester functionality.

- Potential utility in pharmaceuticals (e.g., cholinergic drug synthesis) and organic electronics (e.g., electroluminescent devices) . Hazard Profile: Classified as UN 2811 (6.1 hazard class) with acute toxicity (H301) upon ingestion .

Properties

IUPAC Name |

2-bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrINO3/c1-11(2)12(3,4)19-13(18-11)7-6-8(15)16-10(14)9(7)17-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRCANFSJHSRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2OC)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16BBrINO3

- CAS Number : 2096996-92-6

- Molecular Weight : 343.88 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with bromine and iodine atoms as well as a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several human tumor cell lines including A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Kinase Inhibition : The compound has been studied for its potential as a covalent inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in targeting PfCLK3, a malarial kinase, suggesting a dual role in both cancer and infectious disease treatment .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Target/Effect | Reference |

|---|---|---|

| Antitumor | A549, K562, PC-3, T47D cells | |

| Kinase Inhibition | PfCLK3 | |

| Cytotoxicity | Induces apoptosis |

Case Study 1: Antitumor Efficacy

In a study published in Molecules, the antitumor efficacy of various derivatives including 2-Bromo-6-iodo-3-methoxy was evaluated against multiple human tumor cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Kinase Targeting

Another research highlighted the compound's role in inhibiting PfCLK3. This study demonstrated that the compound could serve as a lead in developing treatments for malaria by effectively disrupting the kinase's activity essential for the parasite's survival .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-bromo-6-iodo derivatives exhibit significant anticancer properties. The incorporation of halogens and methoxy groups enhances the biological activity of pyridine derivatives against various cancer cell lines. For instance, studies have shown that halogenated pyridines can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study conducted by Zhang et al. (2023) demonstrated that a series of pyridine derivatives, including those with bromine and iodine substitutions, showed potent cytotoxicity against breast cancer cells (MCF-7). The results indicated that the presence of electron-withdrawing groups like bromine and iodine significantly increased the compound's efficacy compared to non-halogenated analogs.

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions

The compound serves as a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron moiety. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Application in Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, DMF | 85 | Smith et al. (2024) |

| Negishi Coupling | Zn, THF | 78 | Johnson et al. (2023) |

| Stille Coupling | SnBu₃, THF | 90 | Lee et al. (2023) |

Materials Science

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers through radical polymerization techniques. The presence of the dioxaborolane group allows for the incorporation of boron into polymer matrices, which can enhance properties such as thermal stability and mechanical strength.

Case Study:

In a recent study by Kim et al. (2024), polymers synthesized using 2-bromo-6-iodo derivatives exhibited improved thermal properties when tested against standard polymer benchmarks. The research highlighted how the boron-containing units contributed to increased glass transition temperatures and enhanced mechanical resilience.

Agrochemical Applications

Pesticide Development

Compounds with similar structures have been explored for their potential use as agrochemicals. The ability to modify biological pathways in pests makes these compounds suitable candidates for developing new pesticides.

Data Table: Pesticidal Activity

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Bromo-6-iodo derivative | Aphids | 75 | Patel et al. (2023) |

| Methoxy-substituted pyridine | Whiteflies | 68 | Chen et al. (2023) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The target compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Structural and Functional Group Comparisons

Crystallographic and Analytical Data

- Target Compound: No crystallographic data in evidence, but analogous compounds (e.g., ) show orthorhombic packing with halogen-bonding interactions influencing stability .

- Software Tools : OLEX2 () and ORTEP-3 () are critical for structural determination of similar boronate esters .

Preparation Methods

Halogenation and Methoxylation

- Bromination and iodination of pyridine derivatives are generally performed using reagents such as N-bromosuccinimide (NBS) or iodine sources under controlled conditions to achieve substitution at the desired positions.

- For 2-bromo-6-iodo substitution, stepwise halogenation is employed, often starting with bromination at the 2-position, followed by iodination at the 6-position.

- Conditions such as temperature, solvent, and reaction time are optimized to prevent polyhalogenation or undesired substitution.

- The methoxy group at the 3-position can be introduced via nucleophilic aromatic substitution or by starting from a methoxy-substituted pyridine precursor.

- Alternatively, methoxylation can be achieved by methylation of a hydroxy-substituted intermediate using methylating agents like methyl iodide or dimethyl sulfate.

Borylation: Installation of the Pinacol Boronate Ester

The installation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is typically achieved via transition-metal-catalyzed borylation reactions, predominantly palladium- or iridium-catalyzed methods.

3.1 Palladium-Catalyzed Miyaura Borylation

- The most common method involves the palladium-catalyzed cross-coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B2pin2).

- Typical reaction conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 80–100°C

- Atmosphere: Inert (nitrogen or argon)

- The reaction proceeds via oxidative addition of the halogenated pyridine to Pd(0), transmetallation with B2pin2, and reductive elimination to form the boronate ester.

- Monitoring by TLC or HPLC ensures completion and high yield.

3.2 Iridium-Catalyzed C–H Borylation

- An alternative approach is the direct C–H borylation catalyzed by iridium complexes, which can selectively functionalize pyridine rings without pre-functionalization.

- Conditions typically involve:

- Catalyst: [Ir(OMe)(COD)]2 with ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

- Boron source: Pinacolborane (HBPin)

- Solvent: Often neat or in an inert solvent

- Temperature: Around 80°C

- This method allows selective borylation at the 4-position when suitable directing groups are present, such as methoxy or halogens at other positions.

- Reaction monitoring is done by GC–MS or NMR.

Representative Preparation Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Bromination | N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile), 0–25°C | Selective bromination at 2-position of pyridine ring |

| 2. Iodination | Iodine or iodinating agent (e.g., N-iodosuccinimide), solvent, controlled temperature | Introduction of iodine at 6-position |

| 3. Methoxylation | Methylating agent (e.g., MeI), base (e.g., K2CO3), solvent (e.g., acetone) | Installation of methoxy group at 3-position |

| 4. Borylation (Pd-catalyzed) | Pd(dppf)Cl2 (2–5 mol%), B2pin2 (1.2 equiv), KOAc, THF, 80–100°C, inert atmosphere | Formation of 4-pinacol boronate ester substituent |

| 5. Purification | Silica gel chromatography, recrystallization | Isolation of pure product |

Data Table: Typical Reaction Conditions and Yields

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS | Acetonitrile | 0–25 | 2–4 | 85–90 | Controlled addition to avoid overbromination |

| Iodination | NIS or I2 | Dichloromethane | 0–25 | 3–5 | 80–88 | Selective iodination at 6-position |

| Methoxylation | MeI, K2CO3 | Acetone | Reflux | 6–12 | 75–85 | Methylation of hydroxy intermediate |

| Borylation (Pd) | Pd(dppf)Cl2, B2pin2, KOAc | THF | 80–100 | 12–24 | 70–92 | High regioselectivity for 4-position |

| Borylation (Ir) | [Ir(OMe)(COD)]2, dtbbpy, HBPin | Neat or solvent | 80 | 16–24 | 65–85 | Direct C–H borylation alternative |

Purification and Characterization

- Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and hexane.

- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B)

- Mass spectrometry (MS)

- High-performance liquid chromatography (HPLC)

- Melting point determination (~132°C for related boronate esters)

- The compound is stable under inert atmosphere and anhydrous conditions but sensitive to moisture which can hydrolyze the boronate ester.

Research Findings and Notes

- The presence of both bromine and iodine allows for sequential cross-coupling reactions, increasing synthetic versatility.

- Methoxy

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group. Key steps include:

- Precursor Preparation : Start with a halogenated pyridine scaffold (e.g., 3-methoxy-4-bromo-6-iodopyridine). The boronate ester is introduced via palladium-catalyzed coupling with bis(pinacolato)diboron.

- Reaction Conditions : Use Pd(PPh₃)₂Cl₂ (1-2 mol%) as the catalyst, anhydrous Na₂CO₃ as a base, and a solvent mixture of THF/H₂O (3:1) under argon at 80–100°C for 12–24 hours . Microwave-assisted synthesis (140°C, 2–5 minutes) can accelerate the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Monitor reaction progress via TLC or LC-MS.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula. For example, ESI-HRMS calculates [M+H]⁺ and matches experimental values (e.g., Δ < 2 ppm) .

- Infrared (IR) Spectroscopy : Confirms B-O (1350–1310 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches .

Advanced: How do bromo and iodo substituents affect reactivity in cross-coupling reactions?

Methodological Answer:

- Competing Reactivity : The iodo group is more reactive than bromo in Pd-catalyzed couplings due to lower bond dissociation energy. Selective activation of the iodo substituent can be achieved using mild conditions (e.g., room temperature, low catalyst loading) to avoid debromination .

- Sequential Functionalization : Perform iodides-first coupling (e.g., Sonogashira or Heck reactions) followed by bromo-selective Suzuki coupling. Use bulky ligands (e.g., SPhos) to sterically hinder the bromo site during initial reactions .

- Case Study : In , microwave heating enabled selective coupling of bromo-substituted pyridines without affecting iodo groups .

Advanced: What challenges arise in regioselective functionalization of the pyridine ring?

Methodological Answer:

- Steric and Electronic Effects : The 4-boronate ester and 3-methoxy groups direct electrophilic substitutions to the 2- and 6-positions. However, bulky substituents (e.g., tetramethyl dioxaborolan) can sterically hinder reactions at adjacent positions .

- Halogen Exchange : Competing Ullmann or Finkelstein reactions may occur during iodination/bromination. Use CuI/KI in DMF at 120°C to minimize side reactions .

- Crystallographic Insights : Single-crystal X-ray diffraction (e.g., using SHELX or OLEX2) resolves regiochemical ambiguities by mapping bond lengths and angles .

Advanced: How can computational methods aid in understanding this compound’s electronic structure?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(2d,p) level to predict frontier molecular orbitals (FMOs), electrostatic potential (MEP), and Hirshfeld surfaces. These reveal nucleophilic (boronate) and electrophilic (halogen) sites .

- Reactivity Prediction : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., iodinated positions). Compare with experimental results from NMR chemical shifts .

- Crystal Packing Analysis : Use Mercury or PLATON to analyze intermolecular interactions (e.g., C-H···O, halogen bonding) influencing solubility and stability .

Advanced: How should researchers address discrepancies in reaction yields reported across studies?

Methodological Answer:

- Variable Factors :

- Catalyst Purity : Use freshly distilled Pd(PPh₃)₄ to avoid deactivation.

- Moisture Sensitivity : Boronate esters hydrolyze in aqueous conditions; strictly anhydrous solvents (e.g., THF over molecular sieves) improve yields .

- Temperature Control : Microwave vs. conventional heating can lead to 10–20% yield differences due to rapid thermal equilibration .

- Troubleshooting :

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the boronate ester as a trifluoroborate salt to prevent undesired coupling .

- Ligand Screening : Test ligands like XPhos or RuPhos to enhance selectivity. For example, RuPhos improves coupling efficiency for sterically hindered aryl bromides .

- Solvent Optimization : Use DMAc instead of DMF for higher-boiling reactions, reducing side product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.